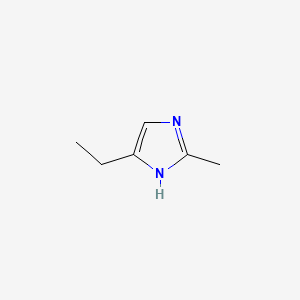

2-メチル-4-エチルイミダゾール

概要

説明

2-Methyl-4-ethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

科学的研究の応用

2-Methyl-4-ethylimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

生化学分析

Biochemical Properties

It is known that it can act as a cross-linker for epoxy resins, a curing agent for polysiloxane episulfide resin (PSER), and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether

Cellular Effects

Given its role in the synthesis of polymers and resins, it may influence cell function by interacting with cellular components involved in these processes

Molecular Mechanism

It is known to participate in the synthesis of network polymers and resins, suggesting it may interact with biomolecules involved in these processes

Temporal Effects in Laboratory Settings

It is known to be used in the synthesis of network polymers with improved thermal resistance and physical properties , suggesting it may have long-term effects on cellular function in in vitro or in vivo studies

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-ethylimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a catalyst. For example, the reaction of a nitrile with an amine under nickel-catalyzed conditions can yield the desired imidazole . Another method involves the cyclization of diamines with nitriles in the presence of sulfur, followed by dehydrogenation .

Industrial Production Methods: Industrial production of 2-Methyl-4-ethylimidazole typically involves the use of high-pressure and high-temperature conditions to ensure efficient cyclization and dehydrogenation. Catalysts such as nickel or sulfur are often employed to facilitate these reactions .

化学反応の分析

Types of Reactions: 2-Methyl-4-ethylimidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

作用機序

The mechanism of action of 2-Methyl-4-ethylimidazole involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can affect enzyme activity, protein function, and other cellular processes .

類似化合物との比較

- 2-Ethyl-4-methylimidazole

- 4-Methylimidazole

- 2-Methylimidazole

Comparison: 2-Methyl-4-ethylimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications.

生物活性

2-Methyl-4-ethylimidazole (CAS No. 29239-89-2) is a heterocyclic organic compound known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

2-Methyl-4-ethylimidazole has a molecular formula of C₄H₆N₂, characterized by an imidazole ring with methyl and ethyl substituents. Its structure contributes to its interaction with various biological systems, influencing its pharmacological potential.

1. Antimicrobial and Antifungal Properties

Research indicates that 2-Methyl-4-ethylimidazole exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

2. Neurological Effects

The compound has been linked to neurological effects in experimental models. It can cause convulsions and tremors in livestock and laboratory animals, indicating potential neurotoxic properties . This warrants caution regarding its use in environments where exposure can occur.

3. Endocrine Activity

Studies have suggested that 2-Methyl-4-ethylimidazole may influence endocrine functions. Changes in thyroid hormone concentrations have been observed, which could have implications for metabolic processes in exposed organisms .

The biological activity of 2-Methyl-4-ethylimidazole is attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting neurotransmitter levels and other biochemical processes.

- Receptor Interaction : It is hypothesized that 2-Methyl-4-ethylimidazole interacts with specific receptors in the nervous system, contributing to its neuroactive effects.

Case Study 1: Synergistic Effects

A study by Ferrari et al. (1987) demonstrated that when administered in combination with 4-methylimidazole, 2-methylimidazole enhanced aggressive behavior in rats. This effect was noted even at dosages too low to elicit similar responses when administered separately .

Case Study 2: Toxicity Assessment

Toxicity studies have indicated that both 2-methylimidazole and 4-methylimidazole can act synergistically when co-administered, leading to increased toxicity profiles in animal models. Acute toxicity tests revealed lethality at varying doses, highlighting the need for careful handling and risk assessment .

Research Findings

| Study | Findings | Significance |

|---|---|---|

| NTP (2007) | Increased tumor incidence in long-term studies on mice exposed to related compounds | Suggests potential carcinogenic risks associated with prolonged exposure |

| Yamaguchi & Nakagawa (1983) | No mutagenicity found in vitro for either compound | Indicates lower immediate genetic risk but requires further investigation into long-term effects |

| BenchChem Data | Exhibits antimicrobial and antifungal properties | Supports potential therapeutic applications |

特性

IUPAC Name |

5-ethyl-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAHASMJDOMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458228 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29239-89-2 | |

| Record name | 2-Methyl-4-ethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?

A1: 2-Methyl-4-ethylimidazole acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, 2-Methyl-4-ethylimidazole contributes to stronger and more reliable solder joints.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。